(4-Benzoyl-piperazin-1-yl)-acetonitrile
Description
(4-Benzoyl-piperazin-1-yl)-acetonitrile is a nitrile-containing piperazine derivative characterized by a benzoyl group attached to the piperazine ring. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of targeted therapeutics. Its structure combines the electron-withdrawing benzoyl moiety with the flexible piperazine scaffold, enabling diverse reactivity in organic and medicinal chemistry applications.
Properties
CAS No. |
474010-69-0 |
|---|---|
Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-(4-benzoylpiperazin-1-yl)acetonitrile |
InChI |
InChI=1S/C13H15N3O/c14-6-7-15-8-10-16(11-9-15)13(17)12-4-2-1-3-5-12/h1-5H,7-11H2 |
InChI Key |
SQQWYDLNZQZQNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC#N)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs, their substituents, and applications:
Physicochemical and Reactivity Differences
- This may influence its reactivity in nucleophilic substitution or coupling reactions .
- Solubility : Acetonitrile-containing derivatives (e.g., 2-(4-Benzylpiperazin-1-yl)acetonitrile) are likely polar, with moderate solubility in organic solvents like acetonitrile, as evidenced by their use in epoxidation studies (e.g., catalyst efficiency improvements at 3–5 wt% catalyst content) .
- By-Product Formation : In acetonitrile-based reactions, ether by-products (e.g., diallyl ether) are common, but aqueous conditions suppress these by-products. This solvent-dependent behavior may extend to acetonitrile-containing piperazine derivatives in synthetic workflows .
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